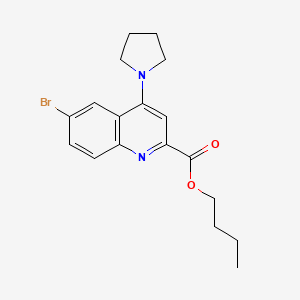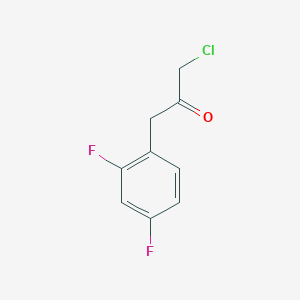
1-Chloro-3-(2,4-difluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(2,4-difluorophenyl)propan-2-one: is a chemical compound with the molecular formula C9H7ClF2O and a molecular weight of 204.6 g/mol . It is used in various fields of research and industry, particularly as an intermediate in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing 1-Chloro-3-(2,4-difluorophenyl)propan-2-one involves the Friedel-Crafts acylation of 1,3-difluorobenzene with 3-chloropropionyl chloride in the presence of aluminum chloride as a catalyst.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is often produced using a batch process, where the reactants are combined in a reactor and allowed to react under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 1-Chloro-3-(2,4-difluorophenyl)propan-2-one can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Aluminum chloride is often used as a catalyst in the Friedel-Crafts acylation reaction.
Major Products:
Chloroformate Esters: When reacted with alcohols or amines, this compound forms chloroformate esters and releases a fluoride ion.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including ticagrelor, a reversible P2Y12 receptor antagonist used to prevent atherothrombotic events.
Biology and Medicine:
Pharmaceutical Research: It is used in the development of drugs that target specific molecular pathways, particularly those involved in platelet aggregation.
Industry:
Chemical Manufacturing: The compound is used in the production of other chemicals and materials, serving as a building block for more complex molecules.
Mechanism of Action
Formation of Chloroformate Ester:
Reaction with Alcohols or Amines: The mechanism of action of 1-Chloro-3-(2,4-difluorophenyl)propan-2-one involves the formation of a chloroformate ester when it reacts with alcohols or amines.
Molecular Targets and Pathways:
Platelet Aggregation: As an intermediate in the synthesis of ticagrelor, the compound indirectly influences pathways related to platelet aggregation, helping to prevent atherothrombotic events.
Comparison with Similar Compounds
3-Chloro-1-(3,4-difluorophenyl)propanone: This compound is similar in structure but has the fluorine atoms in different positions on the benzene ring.
2-Chloro-1-(2,4-difluorophenyl)ethanone: Another similar compound with a slightly different structure and molecular formula.
Uniqueness:
Positional Isomerism: The unique positioning of the chlorine and fluorine atoms in 1-Chloro-3-(2,4-difluorophenyl)propan-2-one gives it distinct chemical properties and reactivity compared to its isomers.
Properties
IUPAC Name |
1-chloro-3-(2,4-difluorophenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHLSLIBGPOEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![TERT-BUTYL 2-AZASPIRO[3.4]OCTANE-1-CARBOXYLATE](/img/structure/B2707871.png)
![7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2707872.png)
![2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione](/img/structure/B2707873.png)

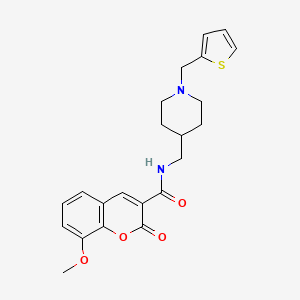
![N-(3-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707878.png)
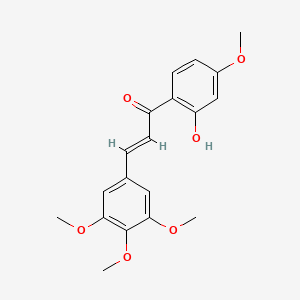

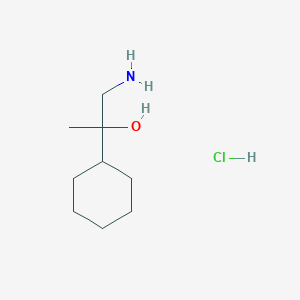
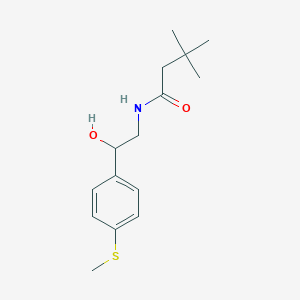
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2707885.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2707886.png)
